molecular formula C19H19N5O4 B12177001 2-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-N-[4-methoxy-3-(1H-tetrazol-1-yl)phenyl]acetamide

2-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-N-[4-methoxy-3-(1H-tetrazol-1-yl)phenyl]acetamide

Cat. No.: B12177001
M. Wt: 381.4 g/mol
InChI Key: VAYROMVTXHEVMV-UHFFFAOYSA-N
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Description

2-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-N-[4-methoxy-3-(1H-tetrazol-1-yl)phenyl]acetamide is a complex organic compound that features a benzodioxepin ring fused with a tetrazole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-N-[4-methoxy-3-(1H-tetrazol-1-yl)phenyl]acetamide typically involves multiple steps, starting from commercially available precursors. The key steps include:

    Formation of the Benzodioxepin Ring: This can be achieved through a cyclization reaction involving a suitable dihydroxybenzene derivative and an appropriate dihalide under basic conditions.

    Introduction of the Tetrazole Group: The tetrazole moiety can be introduced via a [2+3] cycloaddition reaction between an azide and a nitrile derivative.

    Coupling of the Two Fragments: The final step involves coupling the benzodioxepin and tetrazole fragments through an amide bond formation, typically using coupling reagents like EDCI or DCC in the presence of a base.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This might involve continuous flow reactors for better control over reaction conditions and the use of automated systems for purification and analysis.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy and benzodioxepin moieties, using oxidizing agents like PCC or KMnO4.

    Reduction: Reduction reactions can target the tetrazole ring, potentially converting it to an amine under hydrogenation conditions.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the aromatic rings, depending on the substituents and reaction conditions.

Common Reagents and Conditions

    Oxidation: PCC, KMnO4, H2O2

    Reduction: H2/Pd-C, LiAlH4

    Substitution: Halogenating agents (e.g., NBS), nucleophiles (e.g., NaOH, NH3)

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinones, while reduction could produce amines or alcohols.

Scientific Research Applications

Chemistry

In chemistry, this compound can serve as a building block for more complex molecules, particularly in the synthesis of heterocyclic compounds and polymers.

Biology

Biologically, the compound’s unique structure may allow it to interact with various biological targets, making it a candidate for drug development, particularly in the areas of anti-inflammatory and anticancer research.

Medicine

In medicine, derivatives of this compound could be explored for their pharmacological properties, including potential use as enzyme inhibitors or receptor modulators.

Industry

Industrially, the compound could be used in the development of new materials with specific electronic or optical properties, such as organic semiconductors or light-emitting diodes (LEDs).

Mechanism of Action

The mechanism of action of 2-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-N-[4-methoxy-3-(1H-tetrazol-1-yl)phenyl]acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The benzodioxepin ring can engage in π-π stacking interactions, while the tetrazole moiety can form hydrogen bonds or coordinate with metal ions. These interactions can modulate the activity of the target proteins, leading to the compound’s biological effects.

Comparison with Similar Compounds

Similar Compounds

    3,4-dihydro-2H-1,5-benzodioxepin-7-yl derivatives: These compounds share the benzodioxepin core but differ in their substituents, affecting their reactivity and applications.

    Tetrazole-containing compounds: These include various tetrazole derivatives used in pharmaceuticals and materials science.

Uniqueness

What sets 2-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-N-[4-methoxy-3-(1H-tetrazol-1-yl)phenyl]acetamide apart is the combination of the benzodioxepin and tetrazole moieties, which confer unique chemical and biological properties. This dual functionality allows for versatile applications and interactions that are not possible with simpler analogs.

Properties

Molecular Formula

C19H19N5O4

Molecular Weight

381.4 g/mol

IUPAC Name

2-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-N-[4-methoxy-3-(tetrazol-1-yl)phenyl]acetamide

InChI

InChI=1S/C19H19N5O4/c1-26-16-6-4-14(11-15(16)24-12-20-22-23-24)21-19(25)10-13-3-5-17-18(9-13)28-8-2-7-27-17/h3-6,9,11-12H,2,7-8,10H2,1H3,(H,21,25)

InChI Key

VAYROMVTXHEVMV-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)NC(=O)CC2=CC3=C(C=C2)OCCCO3)N4C=NN=N4

Origin of Product

United States

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